Technical Guide: Characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine
Technical Guide: Characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine
This guide provides an in-depth technical analysis of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for its unique ability to modulate basicity, metabolic stability, and conformational space.[1][2]
Executive Summary: The Strategic Value of the Scaffold
In the optimization of lead compounds, the 3-fluoro-3-arylazetidine motif serves as a high-value bioisostere.[1] Unlike the parent azetidine or the 3,3-difluoro analog, this specific scaffold offers a precise "Goldilocks" zone of physicochemical properties:
-
Metabolic Blockade: The C3-fluorine blocks the common metabolic soft spot (oxidation at C3) found in simple azetidines.[1]
-
pKa Modulation: The electron-withdrawing effect of the geminal fluorine and the ortho-fluorophenyl group lowers the basicity of the azetidine nitrogen (typically from pKa ~11.0 to ~7.5–8.5).[1] This reduces lysosomal trapping and hERG liability while maintaining sufficient basicity for solubility.
-
Conformational Locking: The ortho-fluorine on the phenyl ring introduces steric strain that restricts the rotation of the biaryl-like bond, potentially locking the molecule in a bioactive conformation.[1]
Synthesis & Impurity Profiling
The synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine typically follows a nucleophilic fluorination pathway.[1] Understanding this route is critical for anticipating impurity profiles during characterization.[3]
Core Synthetic Pathway
The most robust route involves the fluorination of a 3-hydroxy-3-(2-fluorophenyl)azetidine precursor (usually N-protected with Boc or Cbz) using Deoxo-Fluor® or DAST.[1]
Critical Process Parameters (CPPs):
-
Temperature Control: The reaction must be kept at -78°C to 0°C to prevent elimination (formation of the alkene).[1]
-
Water Content: Strict anhydrous conditions are required to prevent the formation of the 3-keto byproduct via hydrolysis of the fluorinating agent.[1][3]
Impurity Markers
When characterizing the final product, specific attention must be paid to these common impurities:
-
Elimination Product (Alkene): 3-(2-fluorophenyl)-azetine derivatives.[1][3] Detectable via
H NMR (vinylic protons).[1][2][3] -
Hydrolysis Product: 3-oxo-3-(2-fluorophenyl)azetidine.[3] Detectable via IR (strong C=O stretch ~1700 cm⁻¹) and
C NMR (ketone carbonyl ~200 ppm).[1][2]
Structural Characterization (Spectroscopy)[1][2][4][5]
NMR Spectroscopy
The NMR profile of this molecule is complex due to the presence of two distinct fluorine atoms and the puckering of the azetidine ring.[1]
F NMR (The Fingerprint)
This is the most diagnostic tool.[1][2] You will observe two distinct signals:
-
Aliphatic Fluorine (C3-F): Typically appears as a multiplet around -150 to -165 ppm .[3] It shows coupling to the azetidine ring protons.[3][4]
-
Aromatic Fluorine (Ar-F): Typically appears around -110 to -120 ppm (ortho-substitution).[1][3]
-
Validation Check: Integration ratio must be 1:1.
H NMR (The Coupling Network)
The azetidine ring protons (H2 and H4) exhibit a characteristic splitting pattern due to
-
Chemical Shift:
4.0 – 4.6 ppm.[3] -
Multiplicity: The four protons at C2 and C4 are chemically equivalent in a time-averaged planar conformation but often appear as complex multiplets due to the ring pucker and coupling with the C3-F (
Hz).[1] -
Diagnostic Feature: Look for the "roofing" effect or broadening if the ring inversion is slow on the NMR timescale.[1][3]
Mass Spectrometry (HRMS)
-
Theoretical m/z: Calculate for
. Formula .[3] -
Fragmentation: Expect a characteristic loss of HF (20 Da) or the azetidine ring cleavage.[1][3]
Conformational Analysis (The "Butterfly" Effect)
Azetidine rings are not planar; they exist in a puckered "butterfly" conformation.[1][2] In 3,3-disubstituted azetidines, the equilibrium is determined by the steric bulk and electronic repulsion of the substituents.[1][2]
Diagram: Conformational Equilibrium The 3-Fluoro substituent prefers the equatorial position to minimize 1,3-diaxial-like repulsion, while the bulky aryl group may force a specific pucker.[1]
Caption: The azetidine ring undergoes rapid inversion. The equilibrium favors Pucker B where the smaller fluorine atom occupies the pseudo-equatorial position to minimize steric clash with the N-H/N-R group.[1]
Physicochemical Characterization Protocol
pKa Determination
The basicity of the azetidine nitrogen is the critical parameter for drug design.[1]
-
Method: Potentiometric Titration (Sirius T3) or Capillary Electrophoresis.[1][2][3]
-
Expected Value: 7.5 – 8.5 .
-
Mechanism: The Inductive effect (-I) of the C3-Fluorine and the ortho-fluorophenyl group withdraws electron density from the nitrogen lone pair, significantly lowering the pKa compared to unsubstituted azetidine (~11.[1][2]3) or 3-phenylazetidine (~9.5).[1][3]
Lipophilicity (LogP/LogD)
-
Trend: The addition of fluorine generally increases lipophilicity compared to a hydroxyl group but decreases it compared to a hydrogen in certain contexts due to polarity.[3] However, the ortho-F on the phenyl ring increases the LogP by ~0.2–0.3 units compared to the non-fluorinated phenyl analog.[1][2]
Data Summary Table[1][7]
| Property | Value / Range | Method | Relevance |
| Appearance | White to Off-white Solid (HCl salt) | Visual | Purity indicator |
| Molecular Weight | 169.17 g/mol (Free Base) | Calc.[1][3] | Stoichiometry |
| pKa (Conj. Acid) | 7.5 – 8.5 (Est.)[1][2][3] | Titration | Solubility/Permeability |
| LogP | ~1.8 – 2.2 (Est.)[1][3] | HPLC | Membrane Permeability |
| -160 ppm (Aliph), -115 ppm (Ar) | NMR | Structural ID |
Experimental Workflow: Characterization Pipeline
The following diagram outlines the logical flow for validating a batch of 3-Fluoro-3-(2-fluorophenyl)azetidine.
Caption: Step-by-step characterization workflow ensuring chemical integrity before biological testing.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb
from the air; storage as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt is recommended for stability.[1][2]
References
-
Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines."[2][3][5][6] Journal of Organic Chemistry, 2006, 71(18), 7100-7102.[1][2][6] Link[1]
-
Conformational Analysis: Couty, F., et al. "Conformational analysis of azetidines."[2][3] European Journal of Organic Chemistry, 2006.[3] (General principles of azetidine puckering).
-
Fluorine Effects on Basicity: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicity."[2][3] ChemMedChem, 2007, 2(8), 1100-1115.[1][2] Link[1]
-
Patent Literature: "Synthetic method of 3-fluoro-azetidine derivatives." Patent CN105384673B.[3] Link
-
Safety Data: PubChem Compound Summary for 3-Fluoroazetidine derivatives. Link
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-hub.red [sci-hub.red]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
